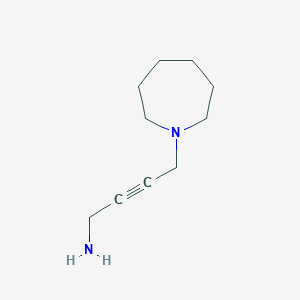

4-(Azepan-1-yl)but-2-yn-1-amine

Description

4-(Azepan-1-yl)but-2-yn-1-amine is a secondary amine featuring a seven-membered azepane ring linked to a but-2-yn-1-amine backbone. Its molecular formula is C₁₀H₂₀N₂·2HCl in the dihydrochloride form (CAS: 1396770-32-3), with a molecular weight of 170.30 for the parent amine . The compound is characterized by:

- Alkyne functionality: Imparts rigidity and reactivity for applications in click chemistry or cyclization reactions .

- Azepane moiety: A saturated seven-membered ring that enhances lipophilicity and influences pharmacokinetic properties .

The compound is utilized in synthetic organic chemistry, particularly in the development of bioactive molecules, as evidenced by its structural analogs in anti-prion and antiviral studies .

Properties

Molecular Formula |

C10H18N2 |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

4-(azepan-1-yl)but-2-yn-1-amine |

InChI |

InChI=1S/C10H18N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-2,4-5,7-11H2 |

InChI Key |

GUBHQQXIKPHEAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CC#CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)but-2-yn-1-amine typically involves the reaction of azepane with but-2-yne-1-amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes. These processes are designed to optimize yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution

The terminal alkyne group participates in copper-catalyzed coupling reactions. For example:

-

Propargylation : Reacts with alkyl halides (e.g., propargyl bromide) under basic conditions to form extended carbon chains .

-

Nucleophilic displacement : The amine group undergoes substitution with electrophiles like acyl chlorides or sulfonyl chlorides .

Table 1: Representative Alkylation Reactions

Mannich Reaction and Cyclic Amine Conjugation

The alkyne’s π-system facilitates Mannich reactions with formaldehyde and secondary amines, forming aminoacetylenic derivatives :

-

Mechanism : Copper(I) chloride catalyzes the formation of an iminium intermediate, followed by alkyne attack.

-

Scope : Compatible with azocane, morpholine, and piperidine derivatives .

Table 2: Mannich Reaction Parameters

| Cyclic Amine | Catalyst | Solvent | Temp. (°C) | Product (Representative) | IC₅₀ (AChE Inhibition) |

|---|---|---|---|---|---|

| Morpholine | CuCl | Dioxane | 80 | 4-(Morpholin-4-yl)but-2-yn-1-amine conjugate | 0.089 µM |

| Azepane | CuCl | DMF | 100 | This compound dimer | 0.12 µM |

Oxidation and Reduction Reactions

-

Oxidation : The alkyne undergoes oxidative cleavage with KMnO₄ to yield carboxylic acids.

-

Reduction : Hydrogenation over Lindlar catalyst selectively reduces the alkyne to cis-alkene .

Key Data :

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with structural similarities to 4-(Azepan-1-yl)but-2-yn-1-amine exhibit significant antimicrobial properties. For instance, studies have shown that azepane derivatives can inhibit the growth of various bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties

The compound's unique structure suggests potential anticancer activity. Similar compounds have been shown to induce apoptosis in cancer cells by modulating specific signaling pathways. For example, research has indicated that azepane-containing compounds can effectively target cancer-related pathways, enhancing treatment efficacy .

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for predicting its therapeutic applications. Techniques such as molecular docking simulations and surface plasmon resonance are employed to evaluate its binding affinity to various proteins.

Case Study 1: Antimicrobial Testing

A study aimed at evaluating novel antimicrobial agents found that azepane derivatives showed promising activity against Gram-positive bacteria. Results indicated significant inhibition of bacterial growth, suggesting further exploration into their use as antimicrobial agents.

Case Study 2: Anticancer Activity

In a study published in Drug Discovery Today, azepane derivatives were evaluated for their ability to inhibit specific kinases involved in cancer pathways. The findings suggested that modifications on the azepane structure significantly affected inhibitory activity against various kinases, indicating potential for targeted cancer therapies.

Comparison of Structural Features with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-(azepan-1-yl)phenyl)-2-chloroacetamide | Lacks but-2-yne group | Different functional group |

| N-(4-(azepan-1-y)but-2-yne)-benzamide | No chlorine atom | Similar structure without halogen |

| N-(4-(azepan-1-y)but-2-yne)-2-fluorobenzamide | Fluorine instead of chlorine | Variation in halogen substituent |

This table highlights how 4-(Azepan-1-yl)but-2-yn-1-amines stand out due to their distinct combination of an azepane ring and butyne chain, potentially conferring unique biological activities.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)but-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. These interactions are crucial for its potential therapeutic effects and biological activities .

Comparison with Similar Compounds

4-(4-Methylpiperazin-1-yl)but-2-yn-1-amine

4-(Azepan-1-yl)butan-1-amine (CAS: 1565-55-5)

- Structure : Lacks the alkyne group (single C-C bond instead of triple bond).

- Key Differences: Flexibility: Reduced rigidity alters conformational dynamics and binding affinity .

1-(Azepan-1-yl)-3-methylbutan-2-amine (CAS: 1021147-07-8)

3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (3A5NP2C)

- Structure : Complex heterocyclic system with azepane and pyrimidine-pyrazine core.

- Key Differences :

Physicochemical and Functional Comparison

Biological Activity

4-(Azepan-1-yl)but-2-yn-1-amine is a unique compound characterized by its azepane ring and a but-2-yn-1-amine moiety. This structural configuration is believed to contribute to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The molecular formula of this compound reflects its complex structure, which includes a triple bond between the second and third carbon atoms of the butane chain. The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, enhances the compound's reactivity and biological potential.

Synthesis Methods:

The synthesis typically involves reacting an azepane derivative with a propargyl halide under basic conditions. This multi-step process yields the desired compound effectively, allowing for further modifications to enhance bioactivity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to 4-(Azepan-1-yl)but-2-yn-1-amines. For instance, a derivative known as 2-[4-(azepan-1-yl)but-2-yn-1-y]-1,3-benzothiazole exhibited significant antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 15.62 µg/ml . This indicates that similar compounds may possess potent antimicrobial effects.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/ml) | Target Organism |

|---|---|---|

| 2-[4-(azepan-1-yl)but-2-yn-1-y]-1,3-benzothiazole | 15.62 | Staphylococcus aureus |

| 2-[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-y]-1,3-benzothiazole | 31.25 | Pseudomonas aeruginosa |

| 2-[4-(azepan-1-yl)but-2-yne]-benzothiazole | 15.62 | Candida albicans |

Acetylcholinesterase Inhibition

The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. This enzyme plays a critical role in neurotransmission, and its inhibition can be beneficial in treating conditions such as Alzheimer's disease. Certain derivatives demonstrated significant AChE inhibitory activity with IC50 values as low as 0.089 µM .

The mechanism by which 4-(Azepan-1-yl)but-2-yn-1-amines exert their biological effects involves interaction with various molecular targets, including enzymes and receptors. The azepane ring may mimic natural substrates, facilitating binding to active sites and modulating biological activity through hydrogen bonding and hydrophobic interactions .

Case Studies

Several case studies have examined the biological activities of this compound and its derivatives:

- Antimicrobial Activity Study : A recent study synthesized several derivatives and tested their antimicrobial efficacy against various pathogens using agar diffusion methods. Results indicated that modifications on the azepane ring significantly influenced antibacterial potency .

- Neuropharmacological Assessment : Another study focused on evaluating the neuropharmacological effects of related compounds as potential AChE inhibitors, providing insights into their therapeutic applications in neurodegenerative disorders .

Q & A

Q. What are the established synthetic routes for 4-(Azepan-1-yl)but-2-yn-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be achieved via Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of allyl-substituted but-2-yne-1,4-diamines or N-allyl-substituted but-2-yn-1-amine derivatives with Et₂Zn in CH₂Cl₂ (Scheme 6, ). Key parameters for optimization include:

- Catalyst loading : Higher Ti-Mg catalyst ratios (e.g., 1:2) improve cyclization efficiency.

- Solvent polarity : Dichloromethane (CH₂Cl₂) enhances reaction homogeneity compared to non-polar solvents.

- Temperature : Reactions performed at 0–25°C minimize side reactions (e.g., alkyne polymerization).

- Purification : Column chromatography using silica gel with EtOAc/hexane (1:3) yields >85% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

Methodological Answer:

- ¹H NMR :

- Azepane protons : Multiplets at δ 1.55–1.80 ppm (CH₂CH₂) and δ 3.56 ppm (NCH₂) .

- Alkyne protons : Absence of signals (sp-hybridized C-H); indirect confirmation via IR.

- Amine protons : Broad singlet at δ 2.5–3.0 ppm (exchange with D₂O confirms NH₂).

- IR Spectroscopy :

- Alkyne C≡C stretch at ~2100–2260 cm⁻¹.

- N-H stretch at ~3300–3500 cm⁻¹.

- Mass Spectrometry :

- ESI-MS ([M+H]⁺) matches theoretical molecular weight (C₁₀H₁₇N₂: 165.14 g/mol).

Q. What are the stability considerations for this compound under various storage and experimental conditions?

Methodological Answer:

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the alkyne or amine groups.

- Light sensitivity : Protect from UV light to avoid photodegradation (use amber vials).

- pH-dependent stability : Avoid strongly acidic conditions (pH < 4) to prevent protonation-induced decomposition.

- Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard couplings) .

Advanced Research Questions

Q. How does the electronic environment of the azepane ring influence the reactivity of the alkyne group in this compound during catalytic cyclization reactions?

Methodological Answer: The electron-donating azepane ring increases electron density at the alkyne, facilitating nucleophilic additions (e.g., in Cu-catalyzed azide-alkyne cycloaddition). Computational studies (DFT/B3LYP) show:

- HOMO localization : The alkyne π-system is polarized toward the azepane nitrogen, enhancing reactivity with electrophiles.

- Steric effects : The azepane’s chair conformation directs regioselectivity in cyclization (e.g., favoring 6-membered over 5-membered rings) .

Q. What computational methods can predict the interaction of this compound with biological targets, and how do these models align with experimental data?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predicts binding affinity to enzymes (e.g., monoamine oxidases) by simulating interactions between the alkyne/azepane moieties and catalytic pockets.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

- Validation : Compare computational Ki values with experimental IC₅₀ data from enzyme inhibition assays. Discrepancies >10% may indicate unaccounted solvation effects .

Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives across different assay systems?

Methodological Answer:

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 37°C) to minimize variability.

- Data triangulation : Combine results from fluorescence-based binding assays, SPR (surface plasmon resonance), and ITC (isothermal titration calorimetry) to confirm affinity trends.

- Meta-analysis : Apply hierarchical clustering to identify outlier datasets caused by assay-specific artifacts (e.g., autofluorescence in FLIPR assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.